
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide
Overview
Description
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide, also known as PHPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. PHPI is a hydrazide derivative of indole and has been synthesized through different methods.
Mechanism of Action
The mechanism of action of N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide is not fully understood, but it has been reported to act through different pathways, including the induction of apoptosis, inhibition of cell proliferation, and modulation of different signaling pathways. This compound has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9, and the downregulation of Bcl-2 expression. This compound has also been reported to inhibit cell proliferation by inducing G1 phase cell cycle arrest and the downregulation of cyclin D1 expression. In addition, this compound has been reported to modulate different signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been reported to exhibit different biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of different signaling pathways. This compound has also been reported to exhibit antimicrobial activity against different bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and photovoltaic devices.
Advantages and Limitations for Lab Experiments
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its easy synthesis, high purity, and yield. This compound has also been reported to exhibit good stability under different conditions, including in the presence of light and air. However, this compound has some limitations, including its low solubility in water, which may limit its application in aqueous solutions. In addition, this compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its application in vivo.
Future Directions
There are several future directions for the research on N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide, including the investigation of its potential as a therapeutic agent for different diseases, including cancer and bacterial infections. The development of new synthesis methods for this compound with improved yields and purity is also an area of interest. In addition, the investigation of the mechanism of action of this compound and its interactions with different biomolecules is an area of active research. The exploration of the potential applications of this compound in material science, including the synthesis of metal complexes and their applications in catalysis and photovoltaic devices, is also an area of interest.
Scientific Research Applications
N'-(2-phenylpropylidene)-1H-indole-3-carbohydrazide has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been reported to exhibit anticancer, antitumor, and antiproliferative activities against different cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. This compound has also been investigated for its potential as an antimicrobial agent against different bacterial strains, including Staphylococcus aureus and Escherichia coli. In material science, this compound has been used as a precursor for the synthesis of metal complexes with potential applications in catalysis and photovoltaic devices. In analytical chemistry, this compound has been used as a reagent for the determination of different metal ions, including copper, zinc, and iron.
properties
IUPAC Name |
N-[(E)-2-phenylpropylideneamino]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13(14-7-3-2-4-8-14)11-20-21-18(22)16-12-19-17-10-6-5-9-15(16)17/h2-13,19H,1H3,(H,21,22)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIKMRQCYMFEBD-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=NNC(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=N/NC(=O)C1=CNC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B3868630.png)
![1-(3,5-dichlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3868643.png)
![methyl 4-[2-(cyclohexylmethyl)-4-morpholinyl]-4-oxobutanoate](/img/structure/B3868654.png)
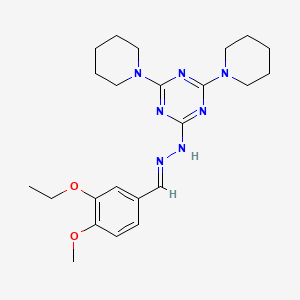
![methyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3868679.png)
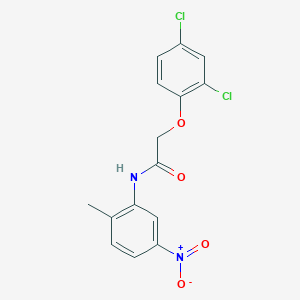
![3-(3,4-difluorophenyl)-5-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3868689.png)
![N-(2-{2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3868697.png)
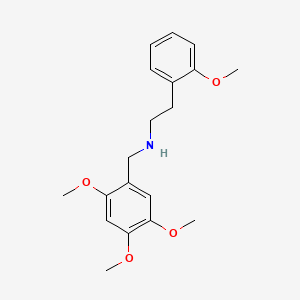
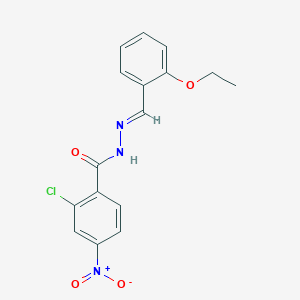
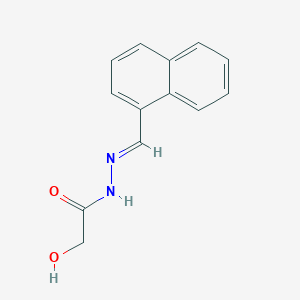
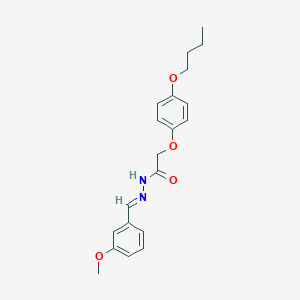
![ethyl (4-{2-[5-amino-4-cyano-1-(2-hydroxyethyl)-1H-pyrazol-3-yl]-2-cyanovinyl}-2-methoxyphenoxy)acetate](/img/structure/B3868719.png)
![4-bromobenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B3868728.png)